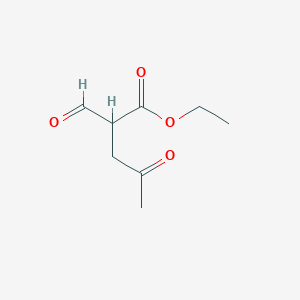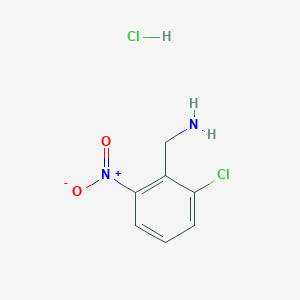![molecular formula C6H11ClO2S B6597633 3-[(3-chloropropyl)sulfanyl]propanoic acid CAS No. 16496-88-1](/img/structure/B6597633.png)
3-[(3-chloropropyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chloropropyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₆H₁₁ClO₂S It is characterized by the presence of a chloropropyl group attached to a sulfanyl (thioether) linkage, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloropropyl)sulfanyl]propanoic acid typically involves the reaction of 3-chloropropylthiol with acrylonitrile, followed by hydrolysis. The general reaction scheme is as follows:
-
Reaction of 3-chloropropylthiol with acrylonitrile
Reagents: 3-chloropropylthiol, acrylonitrile
Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature of around 50-70°C.
Product: 3-[(3-chloropropyl)sulfanyl]propionitrile
-
Hydrolysis of 3-[(3-chloropropyl)sulfanyl]propionitrile
Reagents: 3-[(3-chloropropyl)sulfanyl]propionitrile, water, acid (e.g., hydrochloric acid)
Conditions: The hydrolysis is typically performed under reflux conditions, with the reaction mixture being heated to around 100°C.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-chloropropyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Products: Sulfoxides or sulfones, depending on the extent of oxidation
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Usually performed in anhydrous solvents under inert atmosphere
Products: Thiols or thioethers
-
Substitution
Reagents: Nucleophiles such as amines or alcohols
Conditions: Often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Products: Substituted derivatives with the nucleophile replacing the chlorine atom
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Solvents: Aqueous, organic, polar aprotic solvents
Wissenschaftliche Forschungsanwendungen
3-[(3-chloropropyl)sulfanyl]propanoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-[(3-chloropropyl)sulfanyl]propanoic acid involves its interaction with biological molecules through its sulfanyl and carboxylic acid functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and changes in cellular signaling processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-[(3-chloropropyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
3-[(3-bromopropyl)sulfanyl]propanoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3-[(3-iodopropyl)sulfanyl]propanoic acid:
3-[(3-methylpropyl)sulfanyl]propanoic acid: The presence of a methyl group instead of a halogen atom results in different physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-(3-chloropropylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCXYDPCEOPAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCC(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-88-1 |
Source


|
| Record name | 3-[(3-chloropropyl)sulfanyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)




